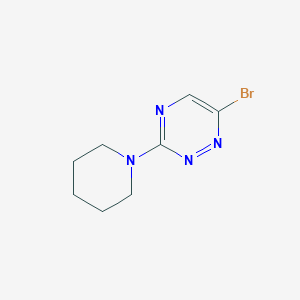

6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine

Description

Contextualization of 1,2,4-Triazine (B1199460) Heterocycles in Synthetic Organic Chemistry

The 1,2,4-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms. This class of compounds and its derivatives are of significant interest in organic synthesis and medicinal chemistry due to their diverse chemical properties and biological activities. ijpsr.inforesearchgate.net The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic substitution reactions, a property that is extensively exploited in the synthesis of complex molecules. researchgate.netresearchgate.net

Derivatives of 1,2,4-triazine have been shown to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ijpsr.inforesearchgate.net This has established the 1,2,4-triazine nucleus as a key pharmacophore and a versatile scaffold for the design and development of novel therapeutic agents. researchgate.net Beyond pharmaceuticals, these heterocycles are also utilized in agricultural science as herbicides and pesticides and in materials science. ijpsr.info Their ability to participate in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder (IED-DA) reactions, further broadens their utility as powerful tools in synthetic and chemical biology applications. researchgate.netresearchgate.net

Research Significance and Scope of 6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine

The research significance of this compound lies not in its direct application, but in its role as a highly versatile and strategically designed intermediate for advanced chemical synthesis. Its molecular architecture is bifunctional, offering distinct opportunities for chemical manipulation and property tuning.

Firstly, the core structure combines the 1,2,4-triazine ring with a piperidinyl substituent at the C3 position. The piperidine (B6355638) moiety is a common feature in many bioactive compounds and can influence key physicochemical properties such as basicity, polarity, and solubility. The combination of the piperidine and triazine rings creates a scaffold with potential intrinsic biological relevance, analogous to other 3-amino-1,2,4-triazine derivatives investigated for therapeutic applications. nih.govnih.gov

Secondly, and more critically for its role in chemical research, is the presence of the bromine atom at the C6 position. Halogen atoms, particularly bromine and iodine, on aromatic and heteroaromatic rings serve as exceptionally useful synthetic "handles." The C-Br bond in this compound provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions. uzh.chnih.gov This allows for the systematic and efficient introduction of a wide array of substituents (e.g., aryl, heteroaryl, alkyl, alkynyl groups) at this position. Consequently, this compound is a key building block for generating large libraries of novel, structurally diverse 1,2,4-triazine derivatives for structure-activity relationship (SAR) studies in drug discovery and materials science.

Strategic Framework for Investigating this compound

A comprehensive investigation of this compound involves a multi-faceted strategic framework encompassing its synthesis, derivatization, and the exploration of its advanced reactive properties.

Synthesis: A logical synthetic approach would involve a sequential nucleophilic aromatic substitution (SNAr) pathway starting from a commercially available precursor like 6-bromo-3-chloro-1,2,4-triazine. anichemllc.comchemscene.com The chlorine atom at the C3 position of the electron-deficient triazine ring is generally more labile than the bromine atom at C6, allowing for selective displacement. Reaction with piperidine would yield the target compound, leaving the C6-bromo group intact for subsequent modifications.

Chemical Derivatization via Cross-Coupling: The primary strategic value of the bromo substituent is its utility in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a particularly powerful method for this purpose. wikipedia.orgorganic-chemistry.org This reaction would enable the synthesis of a diverse library of 3-(piperidin-1-yl)-6-substituted-1,2,4-triazines, as illustrated in the table below. This systematic derivatization is fundamental to exploring the chemical space around the triazine core.

Table 1: Illustrative Diversification of this compound via Suzuki Coupling

| Boronic Acid Coupling Partner | Resulting C6-Substituent | Potential Application Area |

|---|---|---|

| Phenylboronic acid | Phenyl | Core scaffold modification |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Modulation of electronic properties |

| Pyridine-3-boronic acid | 3-Pyridyl | Introduction of H-bond acceptors |

| Thiophene-2-boronic acid | 2-Thienyl | Bioisosteric replacement |

| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | Enhancement of metabolic stability |

Exploration of Advanced Reactivity: Beyond derivatization at the C6 position, a complete investigation would also probe the reactivity of the triazine ring itself. The 1,2,4-triazine system is known to act as a diene in inverse-electron-demand Diels-Alder (IED-DA) reactions with electron-rich dienophiles. researchgate.netresearchgate.net A strategic investigation would involve reacting the synthesized derivatives with various dienophiles (e.g., strained alkynes) to form novel polycyclic aromatic systems. This reactivity opens pathways to applications in bioorthogonal chemistry and the synthesis of complex molecular architectures. researchgate.netnih.gov

Methodological Approach for Comprehensive Literature Analysis

The generation of this analysis was predicated on a systematic and rigorous review of scientific literature. The methodological approach involved querying multiple reputable scientific databases, including Google Scholar, PubChem, and publisher-specific portals (e.g., ACS Publications, RSC Publishing), to ensure comprehensive coverage of the subject matter.

The search strategy employed a combination of targeted keywords and broader concepts. Core search terms included "this compound," "bromo-1,2,4-triazine," and "amino-1,2,4-triazine." To build a contextual understanding, these were supplemented with broader search queries such as "1,2,4-triazine synthesis," "Suzuki coupling of heterocycles," "nucleophilic aromatic substitution on triazines," and "inverse electron demand Diels-Alder reactions."

The screening process for retrieved literature involved a multi-stage filtering protocol. Initial results were assessed for relevance to synthetic organic chemistry, reaction mechanisms, and the strategic use of chemical intermediates. Sources focusing exclusively on clinical data, dosage, or adverse effects were explicitly excluded, in adherence with the project's defined scope. Furthermore, a strict exclusion was applied to specific commercial vendor websites as directed. The final synthesized information is based on peer-reviewed journal articles and authoritative chemical databases to ensure scientific accuracy and a professional, authoritative tone.

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN4 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

6-bromo-3-piperidin-1-yl-1,2,4-triazine |

InChI |

InChI=1S/C8H11BrN4/c9-7-6-10-8(12-11-7)13-4-2-1-3-5-13/h6H,1-5H2 |

InChI Key |

SJNHWNMQSBCEKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(N=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 6 Bromo 3 Piperidin 1 Yl 1,2,4 Triazine

Strategic Retrosynthesis of the 1,2,4-Triazine (B1199460) Core

A logical retrosynthetic analysis of 6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine suggests a disconnection at the C-N bond of the piperidine (B6355638) substituent and the C-Br bond. This leads to a key intermediate, a dihalogenated 1,2,4-triazine, which can be synthesized through the cyclization of appropriate acyclic precursors.

Cyclization Approaches for Triazine Ring Formation

The formation of the 1,2,4-triazine ring is a critical step in the synthesis. One of the most common and versatile methods involves the cyclocondensation of 1,2-dicarbonyl compounds with amidrazones. mdpi.com This approach allows for the introduction of various substituents on the triazine core based on the choice of the starting materials.

Another effective method is the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts, which yields 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org Domino annulation reactions have also been developed for the efficient one-pot synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes. rsc.org

For the synthesis of a precursor to the target molecule, a cyclization reaction that yields a 3,6-disubstituted 1,2,4-triazine is desirable. For instance, the reaction of a suitable dicarbonyl compound with a derivative of hydrazinecarboimidamide could lead to a 1,2,4-triazine with functional groups at the 3 and 6 positions that can be subsequently converted to chloro or bromo moieties.

Table 1: Cyclization Approaches for 1,2,4-Triazine Ring Formation

| Starting Materials | Reaction Type | Product Type | Reference |

| 1,2-Dicarbonyl compounds and Amidrazones | Cyclocondensation | 3,5,6-Trisubstituted-1,2,4-triazines | mdpi.com |

| β-keto-N-acylsulfonamides and Hydrazine salts | Cyclodehydration | 3,6-Disubstituted-1,2,4-triazines | organic-chemistry.org |

| Ketones, Aldehydes, Alkynes | Domino Annulation | Substituted-1,2,4-triazines | rsc.org |

Precursor Design for Regioselective Functionalization

The design of the acyclic precursors is crucial for achieving the desired regiochemistry in the final product. To synthesize a 3,6-disubstituted 1,2,4-triazine that can be further functionalized, one could start with precursors that already contain functionalities that are easily converted to halogens. For example, using a precursor that leads to a 1,2,4-triazine with hydroxyl or amino groups at the 3 and 6 positions would allow for subsequent conversion to chloro or bromo groups via diazotization or other standard methods.

A key intermediate for the synthesis of this compound is a dihalogenated 1,2,4-triazine, such as 3,6-dichloro-1,2,4-triazine. This precursor allows for the sequential and regioselective substitution of the halogen atoms.

Introduction of the Bromine Moiety

The introduction of the bromine atom at the 6-position of the 1,2,4-triazine ring can be achieved through several methods, including direct electrophilic bromination or through the conversion of another functional group.

Electrophilic Bromination Strategies and Regioselectivity Control

Direct bromination of an existing 1,2,4-triazine core is a feasible approach. The use of N-bromosuccinimide (NBS) is a common method for the bromination of heterocyclic compounds. For instance, 3-amino-5-aryl-1,2,4-triazine derivatives have been successfully brominated at the 6-position using NBS at room temperature. nih.gov The regioselectivity of this reaction is influenced by the electronic properties of the substituents already present on the triazine ring. Electron-donating groups can activate the ring towards electrophilic attack, and the position of substitution is directed by the combined electronic and steric effects of these groups.

Table 2: Electrophilic Bromination of 1,2,4-Triazine Derivatives

| Substrate | Reagent | Position of Bromination | Reference |

| 3-Amino-5-aryl-1,2,4-triazine | NBS | 6-position | nih.gov |

Indirect Bromination via Functional Group Interconversion

An alternative to direct bromination is the conversion of a pre-existing functional group at the 6-position into a bromine atom. For example, a hydroxyl group can be converted to a bromine atom using reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). Similarly, an amino group can be converted to a bromine atom via a Sandmeyer-type reaction, which involves diazotization of the amino group with a nitrite (B80452) source in the presence of a bromide salt. This indirect approach can offer better regioselectivity, especially when direct bromination might lead to a mixture of products.

Incorporation of the Piperidine Substituent

The final step in the synthesis of this compound is the introduction of the piperidine moiety. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

A plausible synthetic route involves the reaction of a dihalogenated precursor, such as 6-bromo-3-chloro-1,2,4-triazine, with piperidine. In such dihalogenated 1,2,4-triazines, the reactivity of the halogen atoms towards nucleophilic substitution can differ. The chlorine atom at the 3-position is generally more susceptible to nucleophilic attack than the bromine atom at the 6-position due to the electronic influence of the ring nitrogen atoms. This difference in reactivity allows for the regioselective substitution of the chlorine atom by piperidine, leaving the bromine atom intact.

The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction. The reaction temperature can be varied to control the rate of reaction and minimize side products. The sequential nucleophilic substitution of halogens on a triazine core is a well-established method for the synthesis of unsymmetrically substituted triazines. mdpi.com

Table 3: Hypothetical Reaction Conditions for Nucleophilic Substitution

| Substrate | Nucleophile | Solvent | Base (optional) | Temperature | Product |

| 6-Bromo-3-chloro-1,2,4-triazine | Piperidine | Ethanol, DMF, or DMSO | K₂CO₃ or Et₃N | Room Temp. to Reflux | This compound |

Nucleophilic Displacement Reactions for Amino Group Introduction

A primary and efficient method for the introduction of the piperidinyl moiety onto the 1,2,4-triazine scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the electron-deficient nature of the triazine ring, which facilitates the attack by nucleophiles.

The synthesis typically commences with a precursor such as a 3-amino-1,2,4-triazine derivative. researchgate.netscipublications.com This precursor can be synthesized through various routes, for instance, by the condensation of cyanamide (B42294) with formamide. researchgate.net The 3-amino-1,2,4-triazine then undergoes bromination to yield a key intermediate, 6-bromo-3-amino-1,2,4-triazine. This bromination step is a crucial precursor-forming reaction.

With the 6-bromo-3-amino-1,2,4-triazine in hand, the piperidinyl group is introduced via a nucleophilic displacement of a suitable leaving group, often a halogen, at the 3-position. In a more direct route, a di-halogenated triazine can be used. For instance, a 3,6-dihalogenated 1,2,4-triazine can be selectively reacted with piperidine. The greater reactivity of the halogen at the 3-position allows for a regioselective substitution.

The reaction conditions for this nucleophilic substitution can be optimized to enhance yield and reaction rate. The use of a suitable base, such as potassium carbonate or a tertiary amine, is often employed to neutralize the hydrogen halide formed during the reaction. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being favored.

The general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 6-Bromo-3-halo-1,2,4-triazine | Piperidine | Base, Solvent, Heat | This compound |

This nucleophilic aromatic substitution pathway is a robust and widely applicable method for the synthesis of a variety of substituted triazines.

Amidation/Cyclization Approaches for Piperidine Ring Formation

An alternative, though less direct, approach to forming the piperidinyl-triazine linkage involves the construction of the piperidine ring itself from a triazine-containing precursor. This methodology would typically involve an amidation reaction followed by an intramolecular cyclization.

This synthetic strategy would begin with a 1,2,4-triazine derivative bearing a functional group that can be elaborated into a piperidine ring. For instance, a triazine with an amino group at the 3-position could be reacted with a bifunctional electrophile, such as a 1,5-dihaloalkane, in a step-wise manner. The initial reaction would be an N-alkylation to form a secondary amine.

Subsequent intramolecular cyclization of this intermediate would lead to the formation of the piperidine ring directly attached to the triazine core. This cyclization can often be promoted by a base.

Another variation of this approach involves the amidation of a triazine-carboxylic acid derivative with a precursor to the piperidine ring, followed by cyclization. For example, a 3-carboxy-1,2,4-triazine could be converted to its corresponding acid chloride and then reacted with a suitable amino alcohol. Subsequent chemical transformations would then be required to form the piperidine ring.

Modern Synthetic Advancements and Green Chemistry Principles

In recent years, the synthesis of heterocyclic compounds, including 1,2,4-triazine derivatives, has been significantly influenced by the principles of green chemistry. These principles aim to design chemical processes that are more environmentally friendly, safer, and more efficient.

Catalyst-Free and Solvent-Free Reaction Conditions

Efforts to develop more sustainable synthetic methods have led to the exploration of catalyst-free and solvent-free reaction conditions. researchgate.netnih.govprimescholars.com For the synthesis of this compound, a catalyst-free nucleophilic aromatic substitution can be achieved, particularly when employing elevated temperatures, often with the assistance of microwave irradiation. electronicsandbooks.com

Solvent-free, or "neat," reactions offer several advantages, including reduced waste, lower costs, and often, faster reaction times. researchgate.netprimescholars.com In the context of the target molecule, the reaction between a halogenated triazine precursor and piperidine could potentially be carried out without a solvent, with one of the reactants acting as the reaction medium.

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. researchgate.netnih.gov The nucleophilic substitution step in the synthesis of this compound is particularly amenable to microwave heating. researchgate.netnih.gov

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | Hours | Moderate to Good | researchgate.net |

| Microwave-Assisted | Minutes | Good to Excellent | researchgate.netnih.gov |

Flow chemistry, or continuous flow synthesis, is another modern technique that offers several advantages over traditional batch processing. africanjournalofbiomedicalresearch.comekb.eg In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved safety, scalability, and product consistency. africanjournalofbiomedicalresearch.comekb.eg The synthesis of triazine derivatives has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound. africanjournalofbiomedicalresearch.comekb.eg

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comafricanjournalofbiomedicalresearch.com Reactions with high atom economy are more sustainable as they generate less waste.

Purification and Isolation Protocols for Synthetic Intermediates and the Target Compound

The purification and isolation of the synthetic intermediates and the final target compound are critical steps to ensure the desired purity for subsequent applications. A variety of standard and advanced purification techniques can be employed.

For the intermediates, such as the brominated triazine precursor, purification can often be achieved through recrystallization from a suitable solvent or solvent mixture. This technique is effective for removing impurities with different solubility profiles.

Column chromatography is a versatile and widely used method for the purification of organic compounds. uniba.sk For the target compound, this compound, and its precursors, silica (B1680970) gel column chromatography is a common choice. A suitable eluent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to separate the desired compound from unreacted starting materials and byproducts.

For more challenging separations or to achieve very high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) can be utilized. uniba.sk This technique offers higher resolution than standard column chromatography and is particularly useful for the final purification step. uniba.sk

The purity of the isolated compounds is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Purification Technique | Application |

| Recrystallization | Purification of solid intermediates and final product. |

| Column Chromatography | General purification of intermediates and final product. |

| Semi-Preparative HPLC | High-purity final purification. uniba.sk |

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the purification of this compound from complex reaction mixtures. Column chromatography, particularly flash chromatography, is the most frequently employed technique due to its efficiency in separating compounds with different polarities.

The process involves dissolving the crude product in a minimum amount of solvent and loading it onto a column packed with a stationary phase, most commonly silica gel (60-120 or 100-200 mesh). rsc.org A carefully selected mobile phase, or eluent, is then passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds typically travel through the column faster, while more polar compounds are retained longer.

For bromo-triazine derivatives, non-polar to moderately polar solvent systems are effective. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is often used to achieve optimal separation. nih.gov For instance, in the purification of the related compound 6-bromo-5-phenyl-1,2,4-triazin-3-amine, a gradient of ethyl acetate in hexane was used successfully. nih.gov The selection of the eluent system is critical and is typically guided by preliminary analysis using thin-layer chromatography (TLC). rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated in vacuo.

| Stationary Phase | Mobile Phase (Eluent System) | Compound Class | Reference |

|---|---|---|---|

| Silica Gel | Gradient of Ethyl Acetate in Hexane | Bromo-1,2,4-triazine derivative | nih.gov |

| Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (9:1) | Dibromopyrazine derivative | rsc.org |

| Silica Gel | Hexane:Ethyl Acetate (5:1) | Bromo-phenyl-pyrazine-carboxamide derivative | mdpi.com |

| Silica Gel (60-120 mesh) | Chloroform:Methanol | General Heterocyclic Compounds | rsc.org |

Crystallization and Recrystallization Methodologies

Crystallization is a powerful purification technique used to obtain highly pure, crystalline solids from a crude or semi-purified product obtained after chromatography. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

The process typically involves dissolving the impure this compound in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which crystals begin to form and grow. Impurities tend to remain dissolved in the surrounding solvent (the mother liquor). The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. For structurally related bromo-heterocyclic compounds, solvents such as ethyl acetate, acetone, or mixtures like ethyl acetate/DMSO have been used effectively for crystallization. nih.govnih.govresearchgate.net

| Solvent/Solvent System | Compound Class | Reference |

|---|---|---|

| Ethyl Acetate / DMSO (10:1) | Bromo-pyrazolotriazine derivative | nih.gov |

| Ethyl Acetate | Bromo-benzothiazine derivative | nih.gov |

| Acetone | Bromo-benzothiazole-triamine derivative | researchgate.net |

| Ethanol | Bromo-phenyl-triazine derivative | reading.ac.uk |

Reactivity Profiles and Chemical Transformations of 6 Bromo 3 Piperidin 1 Yl 1,2,4 Triazine

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the C6 position of the triazine ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. The electron-deficient nature of the 1,2,4-triazine (B1199460) ring can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycles of palladium- and nickel-based catalysts.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl and Aryl-Alkyl C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For 6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine, this reaction allows for the introduction of various aryl and alkyl groups at the 6-position.

While specific studies on this compound are not extensively documented, the reactivity of similar bromo-triazine systems provides significant insight. For instance, the Suzuki coupling of 6-bromo-1,2,4-triazine (B11759917) has been reported, demonstrating the feasibility of this transformation on the triazine core. uzh.ch The reaction typically proceeds under standard Suzuki conditions, utilizing a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent like dioxane, toluene, or DMF/water mixtures. The reaction is compatible with a wide range of boronic acids and esters, including those with both electron-donating and electron-withdrawing substituents. rsc.org Ortho-substituted anilines, which are key structural elements in many pharmacologically active compounds, have also been successfully coupled using Suzuki-Miyaura reactions on bromo-substituted rings. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |

| 6-Bromo-1,2,4-triazine analogue | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Good to Excellent |

| ortho-Bromoaniline | Alkylboronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-95% |

| 5-Bromo-1,2,3-triazine | (Hetero)arylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | Dioxane/H₂O | 58-97% uzh.ch |

Buchwald-Hartwig Amination for C-N Bond Formation with Diverse Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is exceptionally valuable for installing primary and secondary amine functionalities. For this compound, this transformation would enable the synthesis of various 6-amino-1,2,4-triazine derivatives.

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org The choice of ligand for the palladium catalyst is crucial and has evolved through several "generations," with modern bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) enabling the coupling of a vast range of amines, including primary and secondary alkylamines and anilines, with aryl bromides. organic-chemistry.orgnih.gov Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. libretexts.org

The successful amination of various brominated heterocycles, including bromopyridines, suggests that this compound would be a competent substrate for this transformation. chemspider.com

Table 2: Typical Reagents for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Phosphine Ligand | BINAP, XPhos, t-BuXPhos | Stabilizes Pd center, facilitates catalytic cycle |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Amine deprotonation |

| Amine | Primary/secondary alkyl or aryl amines | Nucleophile for C-N bond formation |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Sonogashira Coupling for Alkynylation and subsequent Functionalization

The Sonogashira coupling reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the C6 position of the triazine ring, creating a versatile intermediate that can undergo further functionalization, such as cycloadditions or reductions.

The reaction can be performed under mild conditions, often at room temperature. wikipedia.org While the traditional Sonogashira reaction uses a copper co-catalyst, copper-free variations have been developed to prevent the undesirable homocoupling of the alkyne (Glaser coupling). rsc.org The scope of the Sonogashira reaction is broad, and it has been successfully applied to various bromo-substituted heterocyclic systems. For example, 4-bromo-6H-1,2-oxazines have been effectively coupled with terminal alkynes like phenylacetylene (B144264) and 1-hexyne (B1330390) in good yields using a PdCl₂(PPh₃)₂/CuI catalyst system. beilstein-journals.org

Table 3: Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 85% beilstein-journals.org |

| 4-Bromo-6H-1,2-oxazine | 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 81% beilstein-journals.org |

| Aryl Bromide | Propargyl Alcohol | Pd(OAc)₂, PPh₃, CuI | i-Pr₂NH | DMF | Good |

Kumada, Negishi, and Stille Coupling Applications

In addition to the Suzuki and Sonogashira reactions, other seminal cross-coupling methods can be applied to functionalize the C-Br bond.

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgBr) and a nickel or palladium catalyst to form a C-C bond. wikipedia.org It was one of the first catalytic cross-coupling methods developed. organic-chemistry.org The high reactivity of Grignard reagents can be a limitation, but the method is effective for coupling aryl, vinyl, and alkyl groups. wikipedia.org Ligand-free, nickel-catalyzed Kumada couplings of aryl bromides have been shown to be effective, even for constructing sterically hindered all-carbon quaternary centers. rhhz.net The reaction has been successfully applied to bromo- and iodoamines using a palladium catalyst with a specialized Buchwald-type ligand. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high functional group tolerance and reactivity of organozinc compounds. wikipedia.org The reaction has been widely used in the synthesis of complex molecules and has been applied to various halogenated heterocycles, such as dichloropyrazines, demonstrating its utility for electron-deficient systems. rsc.orgnih.gov

Stille Coupling: The Stille reaction couples an organic halide with an organotin reagent (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, making them convenient to handle. wikipedia.org The primary drawback is the toxicity of tin compounds. organic-chemistry.org The reaction has a broad scope, with vinyl halides being common coupling partners. wikipedia.org The Stille reaction has been successfully performed on heteroaromatic cations, such as pyridinium (B92312) salts, indicating its applicability to charged, electron-deficient ring systems. researchgate.net

C-H Activation and Direct Arylation Strategies

Direct C-H activation and arylation represent a more atom-economical alternative to traditional cross-coupling reactions, as they avoid the need to pre-functionalize the coupling partner (e.g., as an organoboron, -zinc, or -tin reagent). acs.org In these reactions, a C-H bond on one aromatic partner is cleaved and coupled directly with an aryl halide.

For a substrate like this compound, direct arylation would involve reacting it with another (hetero)aromatic compound that possesses an activatable C-H bond. Palladium catalysts are commonly used for these transformations. nih.gov The regioselectivity of C-H activation can be controlled by directing groups or by the inherent electronic properties of the substrate. acs.org Recent studies have shown the successful direct arylation of various heterocycles, including 1,2,3- and 1,2,4-triazoles. nih.gov Furthermore, photoinduced C-H arylation of 1,2,4-triazine-3,5(2H,4H)-diones has been developed as an innovative and eco-friendly method. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the 1,2,4-Triazine Ring System

The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly in a process known as Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

While the bromine at C6 can be a leaving group, other positions on the triazine ring can also undergo substitution, especially if activated by the ring nitrogens. The SNAr reaction is distinct from the transition-metal-catalyzed reactions discussed above as it does not require a metal catalyst. The reactivity in SNAr is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the triazine nitrogens themselves. youtube.com

Reactivity and Site Selectivity of Other Positions

The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes the ring's carbon atoms electrophilic and susceptible to nucleophilic attack. In this compound, the C6 position is activated towards nucleophilic aromatic substitution (SNAr) by the bromine atom, which is a competent leaving group.

However, other positions on the triazine ring also exhibit reactivity. The C5 position is particularly notable for its electrophilicity, being situated between two ring nitrogens (N4 and N1). This makes it a prime target for nucleophilic attack, potentially leading to a nucleophilic substitution of hydrogen (SNAr(H)) or an addition reaction. Computational studies and experimental evidence on related 1,2,4-triazine systems confirm that the C5 and C6 positions are the most electrophilic carbons in the ring. researchgate.netmdpi.com

Competition between Bromine Displacement and Other Nucleophilic Attacks

The primary reaction pathway for this compound with most nucleophiles is the displacement of the bromide ion at the C6 position. Bromine is an excellent leaving group, and the C6 position is highly activated towards SNAr reactions. This pathway is the most common and synthetically useful transformation for this class of compounds, as seen in the synthesis of various 5,6-disubstituted-3-amino-1,2,4-triazines. asu.edu

Competition arises primarily from potential nucleophilic attack at the C5 position. This can manifest in two ways:

Nucleophilic Addition: Some strong nucleophiles may add to the C5 position to form a stable or transient anionic σ-complex, leading to a 2,5-dihydro-1,2,4-triazine derivative. researchgate.net This is more likely with carbanions in aprotic polar solvents.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: A nucleophile can attack the C5 position, and subsequent elimination of a hydride ion (often facilitated by an oxidizing agent) results in the net substitution of the hydrogen atom at C5. This SNAr(H) reaction is a known process for electron-deficient heterocycles. researchgate.net

The outcome of the reaction depends on several factors, as outlined in the table below.

| Factor | Favors Bromine Displacement (SNAr at C6) | Favors Attack at C5 (Addition or SNAr(H)) |

|---|---|---|

| Nature of Nucleophile | Softer nucleophiles (e.g., thiols, secondary amines), which are more polarizable. | Harder, less stable nucleophiles (e.g., organolithiums, carbanions from nitriles). researchgate.netrsc.org |

| Reaction Conditions | Standard SNAr conditions (polar solvents, moderate temperatures). | Low temperatures for addition reactions; presence of an oxidant for SNAr(H). |

| Leaving Group | Good leaving groups like Br- strongly direct substitution to C6. The reactivity order is generally F > Cl > Br > I for the rate-limiting addition step in SNAr, but the C-Br bond is sufficiently labile for displacement. nih.gov | In the absence of a good leaving group at C6, attack at C5 becomes more probable. |

In most typical synthetic applications, the displacement of bromine at C6 is the overwhelmingly favored reaction pathway due to the stability of the resulting bromide anion compared to the hydride anion that would need to be eliminated from C5.

Reactions Involving the Piperidine (B6355638) Moiety

The piperidine ring attached to the C3 position of the triazine core retains some of its characteristic amine reactivity, although it is modulated by the electronic influence of the triazine ring.

Protonation Equilibria and Basicity Studies

The nitrogen atom of the piperidine ring is basic and can be protonated by acids. However, its basicity is significantly reduced compared to that of free piperidine, which has a conjugate acid pKₐ of approximately 11.2. The electron-withdrawing nature of the 1,2,4-triazine ring delocalizes the lone pair of electrons on the piperidine nitrogen, thereby decreasing its availability for protonation.

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions

The piperidine nitrogen, despite its reduced nucleophilicity, can still react with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base can lead to the formation of a quaternary N-alkylpiperidinium salt. The reaction rate is expected to be slower than that of simple secondary amines, potentially requiring elevated temperatures or more reactive alkylating agents like alkyl triflates. researchgate.net

N-Acylation: Treatment with acylating agents such as acyl chlorides or anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) will form the corresponding N-acylpiperidine derivative (an amide). This reaction effectively neutralizes the basicity of the piperidine nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonylpiperidine derivatives (sulfonamides). These reactions are common for secondary amines and are applicable here, though the reduced nucleophilicity might necessitate stronger reaction conditions. researchgate.netnih.gov

| Reaction Type | Typical Reagents | Expected Product | Notes on Reactivity |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Quaternary Ammonium Salt | Reduced nucleophilicity requires forcing conditions or highly reactive electrophiles. |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | N-Acylpiperidine (Amide) | Generally proceeds well but may be slower than for aliphatic piperidines. |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | N-Sulfonylpiperidine (Sulfonamide) | Forms a stable sulfonamide, effectively removing the basicity of the piperidine nitrogen. |

Conformational Dynamics of the Piperidine Ring and its Influence on Reactivity

The six-membered piperidine ring is not planar and adopts a chair conformation to minimize steric and torsional strain. wikipedia.org The connection to the planar 1,2,4-triazine ring introduces two key conformational considerations:

Ring Inversion: The piperidine ring can undergo a "chair-flip," interconverting between two chair conformers. For an unsubstituted piperidine ring, these conformers are degenerate.

Rotation around the C3-N Bond: There is a barrier to rotation around the single bond connecting the triazine C3 atom and the piperidine nitrogen atom. researchgate.net This restricted rotation arises from steric hindrance between the hydrogen atoms at the 2' and 6' positions of the piperidine ring and the nitrogen atoms (N2 and N4) of the triazine ring.

Transformations of the 1,2,4-Triazine Core

The most significant and synthetically versatile transformation of the 1,2,4-triazine core is its participation in inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.org In this type of pericyclic reaction, the electron-deficient triazine acts as the diene component, reacting with an electron-rich dienophile.

The typical IEDDA reaction of a 1,2,4-triazine proceeds as follows:

[4+2] Cycloaddition: The triazine reacts across its C3 and C6 positions with a dienophile (e.g., an enamine, ynamine, or strained alkyne) to form a bicyclic intermediate.

Nitrogen Extrusion: This intermediate is usually unstable and spontaneously undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen (N₂).

Aromatization: The resulting dihydropyridine (B1217469) intermediate then aromatizes, often by eliminating a substituent, to yield a substituted pyridine (B92270) ring.

Under forcing conditions with very strong nucleophiles, ring-opening of the 1,2,4-triazine core is a possibility, though this is less common than IEDDA reactions and typically requires harsher conditions than those needed for substitution reactions. nih.gov

Ring-Opening and Rearrangement Pathways

While specific studies on the ring-opening and rearrangement of this compound are not extensively documented, the inherent reactivity of the 1,2,4-triazine nucleus allows for postulation of several potential pathways based on related systems. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack, which can initiate ring-opening cascades.

One potential pathway involves the reaction with strong nucleophiles. For instance, the reaction of fused 1,2,4-triazinium salts with secondary amines has been shown to afford hetaryldienes through ring opening. nih.gov This suggests that under certain conditions, the piperidinyl group in the target molecule could potentially be displaced, or the triazine ring itself could undergo nucleophilic attack leading to a ring-opened intermediate.

Thermal and photochemical conditions can also induce rearrangements in triazine systems. Thermal rearrangements have been observed in substituted 4H-1,2,4-triazoles, leading to the migration of substituents. thieme-connect.com While a direct analogy, photochemical irradiation of certain 1,2,4-triazines has been shown to lead to ring contraction and the formation of other heterocyclic systems like pyrazoles and imidazoles. nih.gov Another potential rearrangement could be initiated by the loss of nitrogen gas (N2), a common process in the chemistry of nitrogen-rich heterocycles, which would lead to a highly reactive intermediate that could rearrange to a more stable five-membered ring system.

Acid-catalyzed conditions can also promote transformations. For instance, a one-pot acid-catalyzed ring-opening of aziridines with N-tosylhydrazones has been utilized as a route to synthesize 1,2,4-triazines, showcasing a ring-opening/cyclization sequence. nih.gov It is conceivable that under strong acidic conditions, protonation of the triazine nitrogens in this compound could activate the ring towards nucleophilic attack and subsequent rearrangement.

Dearomatization and subsequent Aromatization Processes

The dearomatization of N-heterocycles is a powerful strategy for the synthesis of saturated and partially saturated ring systems with complex stereochemistry. For an electron-deficient system like this compound, dearomatization would likely require reaction with strong reducing agents or participation in specific catalytic cycles.

Catalytic enantioselective dearomatization has been successfully applied to other diazines, such as pyrazine, leading to chiral piperazine (B1678402) derivatives. nih.govnih.gov Such methods often involve activation of the heterocycle with a chloroformate followed by nucleophilic attack. A similar strategy could potentially be applied to the 1,2,4-triazine core, where the bromine and piperidinyl substituents would influence the regioselectivity of the nucleophilic addition. Cobalt-catalyzed asymmetric cyclopropanation is another method that has been used for the dearomatization of electron-deficient nitrogen heterocycles. acs.org

Once a dearomatized dihydro- or tetrahydro-1,2,4-triazine derivative is formed, subsequent aromatization can be achieved through various oxidative methods. The oxidation of dihydropyridines to pyridines is a well-established transformation and can be accomplished using a variety of reagents. organic-chemistry.org Similarly, dihydro-1,2,4-triazines can be aromatized. For instance, the synthesis of pyrazolo[5,1-c] thieme-connect.comacs.orgrsc.orgtriazines has been achieved through reduction of a triazine carbonyl followed by dehydrative aromatization in acidic media. nih.gov The oxidation of the dearomatized intermediate could lead back to the triazine system or, depending on the reaction conditions and the stability of the intermediates, could potentially lead to other aromatic systems. For example, the conversion of 1,6-dihydropyridazines to pyridazines can be achieved through aerobic oxidation. organic-chemistry.org

[4+1], [4+2], and [3+2] Cycloaddition Reactions with the Triazine System

The electron-deficient 1,2,4-triazine ring is an excellent diene component in inverse electron-demand Diels-Alder reactions ([4+2] cycloadditions). This reactivity is a cornerstone of triazine chemistry, providing access to a variety of other heterocyclic systems.

| Dienophile Type | Expected Product after N2 extrusion | Reference for General Reaction |

| Enamine | Substituted Pyridine | chemrxiv.org |

| Ynamine | Substituted Pyridine | chemrxiv.org |

| Strained Alkyne | Substituted Pyridine | nih.gov |

[3+2] Cycloaddition Reactions: While less common than [4+2] cycloadditions, 1,2,4-triazines can also participate in [3+2] cycloaddition reactions. For example, the dearomative [3+2] annulation of electron-poor N-heterocycles with aminocyclopropanes has been reported. nih.govrsc.org It is conceivable that this compound could react with suitable three-atom components, although specific examples are lacking in the literature.

[4+1] Cycloaddition Reactions: There is currently no significant literature describing [4+1] cycloaddition reactions directly involving the 1,2,4-triazine ring as the four-atom component. This type of reaction is less common for aromatic systems in general.

Chemo- and Regioselectivity in Multi-Functionalized Derivatives

The presence of two distinct functional groups, the bromo substituent at C6 and the piperidinyl group at C3, on the 1,2,4-triazine core of this compound raises important questions of chemo- and regioselectivity in further transformations.

Nucleophilic Aromatic Substitution: The bromine atom at the C6 position is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the triazine ring activates the C-Br bond towards nucleophilic attack. In reactions with various nucleophiles, the bromine could be displaced to introduce a range of other functional groups. The piperidinyl group at C3, being an amino substituent, is generally a poor leaving group and would not be expected to be displaced under typical SNAr conditions.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is also an excellent handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of aryl, heteroaryl, alkyl, and amino groups at the C6 position. The piperidinyl group is unlikely to interfere with these reactions, although its basicity might require the use of specific ligands or reaction conditions. Cross-coupling reactions of 5-bromo-1,2,3-triazines have been reported to proceed efficiently, suggesting that similar reactivity can be expected for the 6-bromo-1,2,4-triazine derivative. uzh.chresearchgate.net

Reactivity of the Piperidinyl Group: The piperidinyl substituent itself can also undergo reactions. For example, photocatalytic oxidation of saturated N-heterocycles can lead to functionalization at the α- or β-positions of the piperidine ring. nih.govchemrxiv.org The nitrogen atom of the piperidinyl group can also be protonated or quaternized, which would significantly alter the electronic properties and reactivity of the entire molecule.

The interplay between the bromo and piperidinyl groups will ultimately determine the outcome of a given reaction. For instance, in a reaction with a nucleophile that is also a base, deprotonation of the piperidinyl nitrogen could compete with nucleophilic attack at the C-Br bond. Careful selection of reaction conditions would be crucial to achieve the desired chemo- and regioselectivity.

| Reaction Type | Reactive Site | Potential Transformation |

| Nucleophilic Aromatic Substitution | C6-Br | Displacement of Br by various nucleophiles |

| Suzuki Coupling | C6-Br | Introduction of an aryl or heteroaryl group |

| Buchwald-Hartwig Amination | C6-Br | Introduction of an amino group |

| Oxidation | Piperidinyl ring | Functionalization of the piperidine moiety |

Computational Chemistry and Theoretical Studies on 6 Bromo 3 Piperidin 1 Yl 1,2,4 Triazine

Electronic Structure Investigations using Quantum Mechanical Methods

To understand the intrinsic properties of 6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine, its electronic structure would need to be investigated using quantum mechanical methods. These computational approaches provide deep insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various ground-state properties. For this compound, a typical study would involve geometry optimization using a functional like B3LYP and a basis set such as 6-311++G(d,p) to find the most stable conformation of the molecule.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Distribution)

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. For a molecule like this compound, one might hypothesize that the HOMO is localized on the electron-rich piperidine (B6355638) and triazine rings, while the LUMO may be distributed across the triazine ring and the electron-withdrawing bromine atom. However, without specific calculations, this remains speculative.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map would illustrate regions of negative potential (in red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. In this compound, the nitrogen atoms of the triazine ring would be expected to be regions of negative potential, while the hydrogen atoms of the piperidine ring would exhibit positive potential.

Ab Initio Calculations for High-Accuracy Energetics

For even greater accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while more computationally intensive than DFT, provide benchmark-quality data for properties like total energy, ionization potential, and electron affinity, which are crucial for a precise understanding of the molecule's thermodynamic stability.

Reactivity Prediction and Reaction Mechanism Elucidation

Theoretical studies are instrumental in predicting how a molecule will behave in a chemical reaction. By calculating various reactivity descriptors, one can gain insight into the molecule's reactive sites and potential reaction pathways.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Based on a thorough search of available scientific literature, there is currently no specific published data on the computational and theoretical studies of This compound that directly corresponds to the detailed outline provided.

The requested topics, such as transition state calculations, specific solvent effects on its reaction kinetics, theoretical predictions of its spectroscopic signatures (NMR, IR, UV-Vis), and molecular dynamics simulations, are highly specialized areas of research. While the methodologies for these studies are well-established for various chemical compounds, their application to "this compound" has not been documented in accessible scholarly articles or databases.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound without resorting to speculation.

Molecular Dynamics Simulations

Conformational Sampling in Solution

The conformational landscape of this compound is primarily defined by the flexibility of the piperidine ring and the rotation around the single bond connecting it to the rigid 1,2,4-triazine (B1199460) core. Understanding the preferred three-dimensional structures in solution is critical, as conformation dictates how the molecule interacts with its surroundings.

Computational techniques such as molecular dynamics (MD) simulations and Monte Carlo methods are employed to sample the vast conformational space available to the molecule. These simulations model the molecule's movement over time, accounting for interactions between the molecule's atoms and with the surrounding solvent molecules, which can be represented either explicitly (individual solvent molecules) or implicitly (as a continuous medium).

For the piperidinyl moiety, studies on substituted piperidines and related saturated heterocycles consistently show a strong preference for a chair conformation over other forms like boat or twist-boat, due to lower steric and torsional strain. nih.govacs.org The key variable for this compound would be the orientation of the bond to the triazine ring, which can be either axial or equatorial. Infrared and dipole moment measurements on similar N-substituted piperazines and piperidines indicate a preference for the equatorial position. rsc.org Molecular mechanics calculations, using force fields like COSMIC, can quantitatively predict the conformational free energies of such conformers in different environments. nih.gov

The conformational sampling would thus focus on identifying the lowest energy states, which are likely to be dominated by the chair conformation of the piperidine ring, and determining the energetic favorability of the equatorial versus axial attachment to the triazine ring.

Table 1: Illustrative Conformational Energy Profile This table presents hypothetical data to illustrate the expected relative energies of different conformations for the piperidinyl group in solution, as would be determined by computational sampling.

| Conformation | Description | Relative Free Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Chair-Equatorial | Piperidine in chair form with the triazine ring attached equatorially. | 0.00 (Reference) | ~95% |

| Chair-Axial | Piperidine in chair form with the triazine ring attached axially. | 2.5 | ~3% |

| Twist-Boat | Piperidine in a higher-energy twist-boat form. | 5.5 | <1% |

| Boat | Piperidine in a high-energy boat form. | 6.9 | <1% |

Interaction Energy Calculations with Different Environments

Interaction energy calculations quantify the strength of association between a molecule and its environment, such as a solvent or a biological macromolecule. These calculations are fundamental to predicting solubility, stability, and binding affinity. For this compound, key interaction sites include the electron-deficient triazine ring, the electronegative nitrogen atoms, the bromine atom capable of halogen bonding, and the largely hydrophobic piperidine ring.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for accurately calculating these energies. To simulate a solution, a Polarizable Continuum Model (PCM) can be used, where the solvent is treated as a uniform medium with a specific dielectric constant. arxiv.org This approach allows for the calculation of solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to a solvent.

Studies on related triazine derivatives show that their electronic structure and properties are significantly affected by the environment. arxiv.org For instance, interaction with polar solvents would likely involve favorable electrostatic interactions with the nitrogen atoms of the triazine ring. In a biological context, such as the active site of a protein, methods like molecular docking can predict the binding pose, followed by more rigorous calculations like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy. These calculations decompose the total interaction energy into components like van der Waals, electrostatic, and solvation energies, providing detailed insight into the nature of the binding.

Table 2: Hypothetical Interaction Energy Decomposition with Different Solvents This table provides a conceptual breakdown of interaction energies for this compound with representative polar and non-polar solvents, as would be derived from DFT/PCM calculations.

| Solvent | Dielectric Constant | Electrostatic Component (kcal/mol) | Van der Waals Component (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Water (Polar Protic) | 78.4 | -8.5 | -3.1 | -11.6 |

| DMSO (Polar Aprotic) | 46.7 | -7.2 | -4.5 | -11.7 |

| Chloroform (Weakly Polar) | 4.8 | -2.1 | -5.2 | -7.3 |

| Hexane (B92381) (Non-polar) | 1.9 | -0.5 | -5.8 | -6.3 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Design Principles

Quantitative Structure-Property Relationship (QSPR) and its biological equivalent, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or biological activities. nih.gov For a scaffold like this compound, QSPR can be a powerful tool to guide the design of new derivatives with optimized properties.

The QSPR modeling process involves several key steps:

Data Set Preparation : A series of structurally related 1,2,4-triazine derivatives with experimentally measured property data (e.g., solubility, binding affinity, reaction rate) is collected. nih.gov

Descriptor Calculation : For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors : Based on the 2D graph of the molecule (e.g., atom counts, connectivity indices).

Physicochemical descriptors : Properties like the logarithm of the partition coefficient (CLogP) for lipophilicity and Topological Polar Surface Area (TPSA). nih.govresearchgate.net

Quantum chemical descriptors : Derived from the electronic structure (e.g., HOMO/LUMO energies, dipole moment).

3D descriptors : Based on the 3D conformation (e.g., steric fields in CoMFA or similarity indices in CoMSIA). nih.gov

Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking a subset of descriptors to the property of interest. The model's predictive power is rigorously tested using internal and external validation techniques. nih.govresearchgate.net

For 1,2,4-triazine derivatives, QSAR studies have successfully identified key structural features that influence biological activity. nih.govnih.gov For example, a 3D-QSAR model might reveal that bulky, electropositive substituents at the 6-position (where the bromine is located) and hydrogen bond donors on the piperidine ring enhance activity. The contour maps generated by methods like CoMFA and CoMSIA provide a visual guide, showing regions where modifications to steric, electrostatic, or hydrophobic properties would be beneficial or detrimental. nih.gov These models serve as a rational basis for designing new molecules with improved potency and desired properties.

Table 3: Example of Molecular Descriptors for QSPR Analysis of Triazine Analogs This table shows a hypothetical set of calculated descriptors for the title compound and two virtual analogs, illustrating the input for a QSPR model designed to predict a specific property.

| Compound | R Group (at C6) | Molecular Weight (g/mol) | CLogP | Topological Polar Surface Area (Ų) | Predicted Property (e.g., pIC₅₀) |

|---|---|---|---|---|---|

| Title Compound | -Br | 270.12 | 2.15 | 41.2 | 6.5 |

| Analog 1 | -Cl | 225.67 | 1.90 | 41.2 | 6.3 |

| Analog 2 | -CF₃ | 258.22 | 2.45 | 41.2 | 7.1 |

Emerging Applications and Functional Materials Derived from 6 Bromo 3 Piperidin 1 Yl 1,2,4 Triazine

Scaffold for the Synthesis of Complex Heterocyclic Systems

The structural attributes of 6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine make it an excellent starting point for the construction of more intricate molecular architectures. The electron-deficient 1,2,4-triazine (B1199460) ring, combined with a strategically placed bromine atom, provides a versatile platform for a variety of chemical transformations.

Building Blocks for Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and related extended π-systems is a significant area of research, driven by their unique optical and electronic properties. The bromine atom on the this compound molecule serves as a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon bonds, enabling the fusion of the triazine core with other aromatic or acetylenic fragments to construct larger, conjugated systems. beilstein-journals.orgscielo.br

For instance, a Suzuki coupling reaction could be employed to react this compound with various arylboronic acids. This would lead to the formation of 6-aryl-3-(piperidin-1-yl)-1,2,4-triazines, effectively extending the aromatic system. The choice of the arylboronic acid can be tailored to introduce specific functionalities and to control the electronic properties of the final polycyclic compound. Similarly, Sonogashira coupling with terminal alkynes would yield 6-alkynyl-3-(piperidin-1-yl)-1,2,4-triazines, which can serve as precursors for further cyclization reactions to create more complex polyaromatic structures. The general applicability of palladium-catalyzed cross-coupling reactions to bromo-substituted heterocycles is well-established, suggesting that this compound would be a viable substrate for such transformations. researchgate.net

Another powerful method for constructing polycyclic systems from triazines is through inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govacs.org The electron-deficient 1,2,4-triazine ring can act as a diene, reacting with electron-rich dienophiles. While the direct participation of this compound in IEDDA reactions would depend on the specific dienophile and reaction conditions, this synthetic strategy remains a prominent pathway for converting triazines into other heterocyclic systems, which can then be further elaborated into polycyclic aromatic compounds. organic-chemistry.org

Table 1: Potential Cross-Coupling Reactions for Polycyclic Aromatic Compound Synthesis

| Reaction Type | Coupling Partner | Potential Product | Key Features |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | 6-Aryl-3-(piperidin-1-yl)-1,2,4-triazine | Forms C-C bonds with aromatic rings, extends conjugation. |

| Sonogashira Coupling | Terminal Alkyne | 6-Alkynyl-3-(piperidin-1-yl)-1,2,4-triazine | Introduces alkynyl groups for further cyclization. |

| Heck Coupling | Alkene | 6-Alkenyl-3-(piperidin-1-yl)-1,2,4-triazine | Forms C-C bonds with alkenes, introduces vinyl groups. |

| Stille Coupling | Organostannane | 6-Aryl/Alkenyl-3-(piperidin-1-yl)-1,2,4-triazine | Versatile C-C bond formation. |

Precursors for Macrocyclic Architectures

Macrocycles are large cyclic molecules that have found applications in host-guest chemistry, catalysis, and materials science. The synthesis of macrocycles often relies on the strategic use of bifunctional building blocks that can undergo cyclization reactions. This compound can be envisioned as a precursor for such architectures.

For example, by first performing a cross-coupling reaction to introduce a second reactive group, a bifunctional monomer can be created. A subsequent intermolecular reaction, often under high-dilution conditions to favor cyclization over polymerization, can then lead to the formation of a macrocycle. The triazine unit can impart rigidity and defined geometries to the resulting macrocyclic structure. Research has shown that substituted triazines can undergo spontaneous dimerization to form 24-membered macrocycles. nih.gov This suggests that with appropriate functionalization, this compound could be a key component in the template-free synthesis of novel macrocyclic compounds. The synthesis of porous triazine-based macrocycles with large ring sizes has also been reported, highlighting the utility of triazines in creating complex cyclic structures. rsc.org

Utilization in Materials Science

The inherent electronic properties of the 1,2,4-triazine ring, being electron-deficient, make it an attractive component for various materials science applications, particularly in the field of organic electronics.

Organic Semiconductors and Charge Transport Materials

Organic semiconductors are the active components in a range of electronic devices. The ability to transport charge carriers (electrons or holes) is a key property of these materials. Due to its electron-withdrawing nature, the 1,2,4-triazine core is well-suited for n-type (electron-transporting) materials. The incorporation of a this compound moiety into a larger conjugated system could lead to materials with favorable lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron injection and transport.

The charge transport properties in triazine-based materials have been investigated, with studies on triazine-based graphitic carbon nitride showing directional charge transport. nih.govbojdyslab.org This indicates that the orientation and packing of triazine-containing molecules in the solid state can significantly influence their electrical properties. By carefully designing the molecular structure around the this compound core, it may be possible to control the intermolecular interactions and optimize charge transport pathways.

Components in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Triazine derivatives have been extensively explored as components in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, triazine-based materials are often used as electron-transport materials (ETMs) or as host materials for phosphorescent emitters due to their high triplet energies. researchgate.net The electron-deficient nature of the triazine ring facilitates electron injection from the cathode and transport to the emissive layer. nih.govrsc.org The functionalization of the triazine core allows for the tuning of its electronic properties and morphology in thin films, which is crucial for device performance. mdpi.comresearchgate.net

In the context of solar cells, triazine derivatives have been utilized as electron-acceptor materials in bulk heterojunction OSCs and as interfacial layers to improve charge extraction. nih.govmdpi.com The ability to tune the energy levels of triazine-based compounds through synthetic modification makes them promising candidates for optimizing the performance of photovoltaic devices. nih.govd-nb.info While direct application of this compound in these devices is not yet reported, its potential as a building block for more complex functional molecules is significant. The bromo-substituent allows for its incorporation into larger, tailored molecular structures designed for specific roles within an OLED or solar cell architecture.

Table 2: Potential Roles of this compound Derivatives in Organic Electronics

| Device | Potential Role | Key Property |

|---|---|---|

| OLED | Electron-Transport Material (ETM) | Low LUMO for efficient electron injection. |

| OLED | Host Material | High triplet energy to confine excitons on guest emitters. |

| Organic Solar Cell | Acceptor Material | Suitable LUMO for charge separation at the donor-acceptor interface. |

| Organic Solar Cell | Interfacial Layer | Energy level alignment for improved charge extraction. |

Precursors for Polymer Synthesis with Tailored Electronic Properties

The development of functional polymers with specific electronic and optical properties is a major focus of materials chemistry. This compound can serve as a monomer in the synthesis of such polymers. The bromine atom provides a reactive site for polymerization through various cross-coupling reactions, such as Suzuki or Stille polycondensation. By copolymerizing this triazine-containing monomer with other aromatic building blocks, polymers with alternating donor-acceptor structures can be created. This is a common strategy for designing low bandgap polymers for applications in organic electronics. scispace.com

The incorporation of the electron-deficient triazine unit into the polymer backbone would influence the resulting polymer's electronic properties, such as its HOMO and LUMO energy levels and its charge carrier mobility. This allows for the tailoring of the polymer's properties for specific applications, such as the active layer in organic solar cells or field-effect transistors. researchgate.net The synthesis of polymers containing triazine and piperazine (B1678402) or morpholine (B109124) units has been reported, indicating the feasibility of incorporating such heterocyclic systems into polymeric structures. ontosight.ai The properties of these advanced functional polymers can be tuned by modifying the chemical structure at a molecular level. scispace.com

Catalysis and Ligand Design

The unique electronic and steric properties of this compound make it a promising candidate for applications in both transition metal catalysis and organocatalysis. The nitrogen-rich triazine ring can act as a coordinating site for metal centers, while the piperidine (B6355638) group can influence the steric environment and solubility of potential catalysts. The bromine atom offers a site for further functionalization, allowing for the fine-tuning of the molecule's properties.

Ligand Design for Transition Metal-Catalyzed Reactions

The 1,2,4-triazine scaffold is a known component in the design of ligands for transition metal complexes. These complexes have shown activity in various catalytic reactions. The nitrogen atoms of the triazine ring can chelate to metal ions, forming stable complexes. For instance, derivatives of 1,2,4-triazine have been used to create binuclear lead(II) complexes, which have potential applications in organic light-emitting diodes (OLEDs). nih.gov

The presence of the piperidine group in this compound could enhance the solubility of such metal complexes in organic solvents, a crucial factor for homogeneous catalysis. Furthermore, the steric bulk of the piperidine can create a specific chiral environment around the metal center, which is highly desirable for asymmetric catalysis. The bromine atom on the triazine ring can be substituted through cross-coupling reactions, enabling the attachment of other coordinating groups to create multidentate ligands. nih.gov This versatility allows for the rational design of ligands with tailored electronic and steric properties for specific catalytic transformations, such as C-C coupling reactions or oxidations.

Table 1: Potential Transition Metal-Catalyzed Reactions Utilizing this compound as a Ligand Precursor

| Catalytic Reaction | Potential Role of the Ligand | Metal Center Examples |

|---|---|---|

| Suzuki-Miyaura Coupling | Stabilization of the active catalytic species | Palladium, Nickel |

| Heck Reaction | Control of regioselectivity and stereoselectivity | Palladium |

| Asymmetric Hydrogenation | Creation of a chiral environment | Rhodium, Ruthenium |

Organocatalytic Applications through Triazine-Piperidine Synergies

The combination of a triazine ring and a piperidine moiety within the same molecule opens up possibilities for organocatalysis. Piperidine itself is a well-known organocatalyst, often used in reactions like the Knoevenagel condensation and Michael addition. nih.govresearchgate.net The triazine core, being electron-deficient, can act as a hydrogen bond acceptor or a Lewis basic site, potentially working in synergy with the piperidine.

This synergistic effect could be harnessed in cascade reactions where both the amine and the triazine play distinct catalytic roles. For example, the piperidine could activate a substrate through the formation of an enamine, while the triazine core could activate a second reactant through hydrogen bonding. This cooperative catalysis could lead to novel and efficient synthetic methodologies for the construction of complex organic molecules.

Chemical Probes and Sensory Applications

The structural features of this compound also suggest its utility in the development of chemical sensors and probes, particularly for environmental monitoring. The triazine ring can be part of a larger conjugated system, which is often a prerequisite for fluorescent and colorimetric sensing.

Fluorescent Probes for Chemical Detection (non-biological)